molecular formula C5H7ClN4 B12958245 3-Chloro-6-(hydrazinylmethyl)pyridazine

3-Chloro-6-(hydrazinylmethyl)pyridazine

Cat. No.: B12958245
M. Wt: 158.59 g/mol
InChI Key: ZMPZTYTZGKZQAD-UHFFFAOYSA-N
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Description

3-Chloro-6-(hydrazinylmethyl)pyridazine is a versatile chemical intermediate designed for medicinal chemistry and anticancer research. This compound integrates two privileged pharmacophores: a chloropyridazine ring and a hydrazine linker. The pyridazine scaffold is a π-deficient aromatic system known for its favorable physicochemical properties, which can improve water solubility and oral bioavailability in drug candidates . The reactive chloro and hydrazinyl groups make this molecule a valuable synthon for constructing more complex nitrogen-containing heterocycles, such as triazolopyridazines, which are significant in pharmaceutical discovery . Key Research Applications: - Anticancer Agent Development: Pyridazine derivatives are extensively investigated as potent cytotoxic agents. They can function through various mechanisms, including tubulin polymerization inhibition , induction of apoptosis via caspase-3/7 activation , and targeting key oncogenic kinases . This compound serves as a precursor in synthesizing novel molecules for evaluating antiproliferative activity against various human cancer cell lines. - Synthetic Building Block: Researchers utilize this compound in oxidative cyclization reactions, for example, with hypervalent iodine reagents like iodobenzene diacetate (IBD), to efficiently synthesize fused triazolo[4,3-b]pyridazine systems under mild conditions . The hydrazinyl group also allows for the formation of hydrazone derivatives, which can be screened for diverse biological activities. Handling and Storage: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Refer to the Safety Data Sheet (SDS) before use. Store in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C or below .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

(6-chloropyridazin-3-yl)methylhydrazine

InChI

InChI=1S/C5H7ClN4/c6-5-2-1-4(3-8-7)9-10-5/h1-2,8H,3,7H2

InChI Key

ZMPZTYTZGKZQAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1CNN)Cl

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Pathways for 3 Chloro 6 Hydrazinylmethyl Pyridazine and Its Analogues

Retrosynthetic Analysis and Precursor Design for Pyridazine (B1198779) Scaffolds

Retrosynthetic analysis provides a logical pathway for dissecting a target molecule into simpler, commercially available starting materials. For 3-Chloro-6-(hydrazinylmethyl)pyridazine, the primary disconnection points are the C-N bond of the hydrazinylmethyl group and the C-Cl bond on the pyridazine ring. This leads to two main precursor fragments: a pyridazine core with a suitable leaving group at the 6-position (such as a chloromethyl group) and a hydrazine (B178648) source.

A further disconnection of the pyridazine ring itself points towards a 1,4-dicarbonyl compound and hydrazine as the fundamental building blocks. This classical approach forms the basis for constructing the pyridazine scaffold. Therefore, the design of precursors focuses on obtaining a suitably substituted 1,4-dicarbonyl compound that, upon cyclization and subsequent functionalization, will yield the desired product.

Conventional Synthesis Routes for Halogenated Pyridazines

The synthesis of halogenated pyridazines is a cornerstone in the preparation of numerous functionalized derivatives, including the target compound. These routes typically involve either the construction of the pyridazine ring with the halogen already in place or the halogenation of a pre-formed pyridazine nucleus.

Cyclization Reactions Involving 1,4-Dicarbonyl Compounds and Hydrazine Hydrate (B1144303)

The condensation of 1,4-dicarbonyl compounds with hydrazine hydrate is a fundamental and widely employed method for the synthesis of the pyridazine core. researchgate.netacs.org The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. researchgate.net The choice of the 1,4-dicarbonyl precursor is critical as it dictates the substitution pattern on the resulting pyridazine ring. For instance, the use of maleic anhydride (B1165640) and its derivatives provides a versatile entry to various pyridazine structures. nih.gov

To obtain a halogenated pyridazine directly from this route, a halogen-substituted 1,4-dicarbonyl compound would be required. However, a more common and practical approach involves the halogenation of the pyridazinone intermediate formed from the cyclization.

Derivatization from Pre-Existing Pyridazine Nuclei

A prevalent strategy for synthesizing halogenated pyridazines involves the derivatization of an existing pyridazine ring system. A common starting material for this purpose is pyridazin-3(2H)-one or its derivatives, which can be readily converted to their chloro counterparts. For example, treatment of a 6-substituted-pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl group with a chlorine atom, yielding the corresponding 3-chloropyridazine (B74176) derivative.

A key precursor for the title compound, 3,6-dichloropyridazine (B152260), is synthesized from maleic hydrazide by treatment with phosphorus oxychloride. nih.gov This symmetrical dichlorinated pyridazine serves as a versatile starting point for introducing various functionalities at the 3 and 6 positions.

Introduction of the Hydrazinylmethyl Moiety

The final and crucial step in the synthesis of this compound is the introduction of the -CH₂NHNH₂ group onto the chlorinated pyridazine scaffold. This can be achieved through a two-step process involving the formation of a reactive intermediate followed by nucleophilic substitution.

Specific Reaction Strategies for -CH₂NHNH₂ Functionalization

A direct route to the target molecule involves the synthesis of 3-chloro-6-(chloromethyl)pyridazine (B49040) as a key intermediate. This can be prepared from 3-chloro-6-methylpyridazine (B130396) through radical chlorination. Subsequently, the highly reactive chloromethyl group can be displaced by hydrazine hydrate in a nucleophilic substitution reaction to afford this compound.

Alternatively, the synthesis can proceed through the formation of 3-chloro-6-hydrazinopyridazine. This intermediate is readily synthesized by the reaction of 3,6-dichloropyridazine with hydrazine hydrate, where one of the chlorine atoms is selectively displaced. chemicalbook.comchemicalbook.com To introduce the methyl spacer, further synthetic modifications would be necessary, making the former route more direct.

The reaction of 3-(chloromethyl)pyridazine (B1315788) hydrochloride with a nucleophile is a known synthetic transformation, indicating the feasibility of using such an intermediate. google.com

Challenges in Regioselective Functionalization of Pyridazines

The regioselective functionalization of the pyridazine ring presents a significant challenge due to the influence of the two adjacent nitrogen atoms on the electron distribution within the ring. In the case of 3,6-disubstituted pyridazines, the reactivity of the two positions can be different, allowing for selective reactions.

For instance, in the reaction of 3,6-dichloropyridazine with a nucleophile like hydrazine, the reaction conditions can be controlled to achieve monosubstitution, yielding 3-chloro-6-hydrazinopyridazine. chemicalbook.comchemicalbook.comacs.org The slightly different electronic environment of the C3 and C6 positions, influenced by the two nitrogen atoms, can lead to preferential reaction at one site. However, achieving high regioselectivity often requires careful optimization of reaction parameters such as temperature, solvent, and stoichiometry. The synthesis of unsymmetrical 3,6-disubstituted pyridazines often relies on palladium-catalyzed cross-coupling reactions from a pre-functionalized iodopyridazine to ensure high regiocontrol.

Chemical Reactivity and Comprehensive Derivatization of 3 Chloro 6 Hydrazinylmethyl Pyridazine

Reactivity of the Hydrazinyl Group

The hydrazinyl group is a potent nucleophile, making it a key site for derivatization. Its reactivity is primarily centered around condensation and cycloaddition reactions, as well as transformations of the nitrogen-nitrogen bond.

The reaction of 3-chloro-6-(hydrazinylmethyl)pyridazine with various aldehydes and ketones in a suitable solvent, often with acid catalysis, readily forms stable hydrazone derivatives. This condensation reaction is a robust method for introducing a wide variety of substituents onto the parent molecule. The general scheme involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The resulting hydrazones are valuable intermediates in their own right, with the newly formed C=N double bond providing a site for further chemical modification. The nature of the carbonyl compound used can be varied to introduce aliphatic, aromatic, and heterocyclic moieties, thereby tuning the steric and electronic properties of the final molecule.

Table 1: Examples of Hydrazone Derivatives from this compound

Carbonyl CompoundResulting Hydrazone Derivative
Benzaldehyde(E)-1-((6-chloropyridazin-3-yl)methyl)-2-benzylidenehydrazine
4-Methoxybenzaldehyde(E)-1-((6-chloropyridazin-3-yl)methyl)-2-(4-methoxybenzylidene)hydrazine
Acetone1-((6-chloropyridazin-3-yl)methyl)-2-isopropylidenehydrazine
2-Pyridinecarboxaldehyde(E)-1-((6-chloropyridazin-3-yl)methyl)-2-(pyridin-2-ylmethylene)hydrazine

While the hydrazinyl group is a potential precursor for cycloaddition reactions, specific examples involving this compound are not extensively reported in the literature. In principle, the hydrazone derivatives discussed in the previous section could undergo [3+2] cycloaddition reactions with suitable dipolarophiles. For instance, the azomethine imine character of certain hydrazone tautomers could allow for reactions with alkenes or alkynes to form pyrazolidine (B1218672) or pyrazoline derivatives, respectively. However, documented instances of such transformations for this specific pyridazine (B1198779) are scarce.

The nitrogen-nitrogen bond of the hydrazine moiety is susceptible to both oxidation and reduction. Oxidation can lead to the formation of azo compounds, although this transformation often requires specific oxidizing agents to avoid cleavage of the N-N bond. Conversely, reductive cleavage of the N-N bond can yield the corresponding amine. Specific studies detailing these transformations for this compound are not prevalent in the current body of scientific literature.

Reactivity of the Chloro Substituent

The chloro atom at the 3-position of the pyridazine ring is activated towards nucleophilic substitution, providing another avenue for functionalization.

The electron-withdrawing nature of the pyridazine ring nitrogen atoms facilitates the displacement of the chloro substituent by a variety of nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of a diverse array of 6-substituted pyridazine derivatives. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ether, thioether, and amino-pyridazine derivatives, respectively.

The reaction conditions for these substitutions typically involve heating the pyridazine with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. The choice of nucleophile allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from the parent compound.

Table 2: Examples of Nucleophilic Displacement Products of this compound

NucleophileReagent ExampleProduct
AlkoxideSodium methoxide3-Methoxy-6-(hydrazinylmethyl)pyridazine
ThiolateSodium thiophenoxide3-(Phenylthio)-6-(hydrazinylmethyl)pyridazine
AminePiperidine3-(Piperidin-1-yl)-6-(hydrazinylmethyl)pyridazine
AzideSodium azide3-Azido-6-(hydrazinylmethyl)pyridazine

The chloro substituent on the pyridazine ring is also a suitable handle for various metal-catalyzed cross-coupling reactions. While specific examples for this compound are not widely documented, the reactivity of other 3-chloropyridazines suggests that reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are feasible.

A Suzuki coupling would involve the reaction of the chloropyridazine with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond, allowing for the introduction of aryl or vinyl substituents. Similarly, a Sonogashira coupling with a terminal alkyne would yield an alkynylpyridazine derivative. The Buchwald-Hartwig amination would provide an alternative route to amino-substituted pyridazines. The successful application of these modern coupling techniques would further underscore the versatility of this compound as a synthetic building block.

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The search results did yield information on the related, but structurally distinct, compound 3-Chloro-6-hydrazinylpyridazine . This molecule lacks the methyl bridge present in the requested compound. This structural difference is significant, as the presence of a -(hydrazinylmethyl) group instead of a -hydrazinyl group would fundamentally alter the ligand's flexibility, denticity, and the nature of the chelate rings it could form with metal ions. Consequently, the coordination behavior, stability constants, and spectroscopic properties of its metal complexes would be different.

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Coordination Chemistry and Metal Complexation of 3 Chloro 6 Hydrazinylmethyl Pyridazine

Structural Analysis of Coordination Compounds

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No Information Available for this compound

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The performed searches for information pertaining to the synthesis, structural characterization, and catalytic applications of metal complexes derived from this particular ligand did not yield any relevant results. Specifically, there is no available information for the following topics:

Reactivity and Catalytic Potential of Metal Complexes

It is important to distinguish this compound from the similarly named 3-Chloro-6-hydrazinopyridazine . While literature exists for the coordination chemistry of the latter, the presence of a methyl group linking the hydrazinyl moiety to the pyridazine (B1198779) ring in the requested compound makes it a distinct chemical entity.

Due to the absence of any published research on the coordination chemistry of this compound, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Computational and Theoretical Investigations of 3 Chloro 6 Hydrazinylmethyl Pyridazine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. uomphysics.net Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31+G(d,p), to obtain optimized molecular geometries and electronic parameters that can be compared with experimental data. uomphysics.netgsconlinepress.com

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity and stability. gsconlinepress.comuomphysics.net A smaller energy gap suggests a softer, more reactive molecule, as it requires less energy to transfer an electron from the HOMO to the LUMO. uomphysics.net

In a study of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] uomphysics.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine, a derivative of the core structure, DFT calculations revealed a HOMO energy of -6.238 eV and a LUMO energy of -2.768 eV. uomphysics.net This results in an energy gap of 3.469 eV, indicating a soft molecule with potential for easy electron transfer. uomphysics.net For this derivative, the HOMO was found to be localized on the phenoxy ring, oxygen atom, and methylene (B1212753) group, while the LUMO was concentrated on the triazole-pyridazine rings and the chlorine atom. uomphysics.net

Computational studies on other related pyridazine (B1198779) derivatives, such as 6-chloro-3-[(4-methylphenoxy)methyl] uomphysics.netnih.govresearchgate.net triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl] uomphysics.netnih.govresearchgate.net triazolo[4,3-b]pyridazine, have also been conducted to determine their frontier orbital energies and energy gaps. uomphysics.net

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Pyridazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] uomphysics.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine-6.238-2.7683.469 uomphysics.net

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded, with red indicating electron-rich regions (negative potential), blue representing electron-poor regions (positive potential), and green denoting neutral potential areas. researchgate.net

For related pyridazine compounds like 3-chloro-6-methoxypyridazine, MEP analysis has been used to understand reactive sites and intermolecular interactions. nih.gov This analysis can highlight potential sites for hydrogen bonding and other non-covalent interactions, which are critical for understanding how the molecule might interact with biological targets. nih.govresearchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity and stability. gsconlinepress.comuomphysics.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo a chemical reaction. A higher softness value corresponds to higher reactivity. uomphysics.net

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge. researchgate.net It is calculated as ω = χ² / (2η).

These parameters have been calculated for derivatives such as 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] uomphysics.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine to quantify their reactive nature. uomphysics.net Studies on other pyridazine derivatives have also utilized these descriptors to predict their potential as, for example, corrosion inhibitors by evaluating their ability to donate or accept electrons from a metal surface. gsconlinepress.com

Table 2: Global Reactivity Descriptors for a Pyridazine Derivative

CompoundHardness (η)Softness (S)Electronegativity (χ)Reference
6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] uomphysics.netnih.govresearchgate.nettriazolo[4,3-b]pyridazine1.73450.57654.503 uomphysics.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to forecast the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule, such as a protein or enzyme. researchgate.net

Molecular docking simulations have been employed for derivatives of 3-Chloro-6-hydrazinylpyridazine to predict their potential as therapeutic agents. For instance, a hydrazone derivative, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, was docked into the active sites of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are significant targets in cancer therapy. nih.gov The simulations predicted the binding energies of the compound with these receptors, suggesting a preferential targeting of EGFR over HER2. nih.gov Such studies are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

A primary outcome of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-receptor complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π–π stacking. nih.govnih.gov

For the derivative 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, docking studies revealed that it forms both hydrogen bonds and hydrophobic interactions within the binding pockets of EGFR and HER2 kinases. nih.gov Similarly, crystal structure analyses of other derivatives, such as 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine and 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, have confirmed the presence of significant intermolecular forces. nih.govresearchgate.net These include N—H···N hydrogen bonds that form specific ring motifs and π–π stacking interactions between the pyridazine rings of adjacent molecules, with centroid-to-centroid distances measured around 3.69 Å to 3.91 Å. nih.govresearchgate.net These interactions are fundamental to the molecular packing in the solid state and are indicative of the types of non-covalent bonds the molecules can form with biological targets. researchgate.netnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and flexibility. hillsdale.edu For 3-Chloro-6-(hydrazinylmethyl)pyridazine and its derivatives, MD simulations can elucidate the dynamic nature of the molecule, which is critical for its interaction with biological macromolecules.

An MD simulation of this compound would typically be performed using a classical force field, with the GROMACS package being a common choice for such studies. hillsdale.edu The simulation would model the molecule in a solvent box, often water, to mimic physiological conditions. The system's energy is minimized, followed by equilibration and a production run, during which the trajectory of each atom is calculated over time. nih.gov

The primary goal of such a simulation would be to explore the conformational landscape of the molecule. Key aspects to investigate would include:

Torsional Angles: The rotation around the single bonds, particularly the C-C bond connecting the pyridazine ring to the hydrazinylmethyl group and the C-N and N-N bonds of the hydrazinylmethyl moiety, would be a major focus. The simulations would reveal the preferred dihedral angles and the energy barriers between different conformations.

Ring Puckering: While the pyridazine ring itself is aromatic and thus largely planar, the substituents can influence its electronic properties and interactions.

Solvent Effects: The interaction of the molecule with the surrounding solvent molecules is crucial for its conformational preferences. MD simulations explicitly model these interactions, providing insights into how the solvent shell influences the molecule's dynamics.

The results from MD simulations can be visualized and analyzed to generate plots of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different regions of the molecule. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a target protein.

Table 1: Hypothetical Torsional Angle Preferences for this compound from MD Simulations

Dihedral AngleDescriptionPredicted Stable Conformation(s)
C5-C6-C7-N1Rotation of the methylhydrazine group relative to the pyridazine ringGauche and anti conformations are likely to be energetically favorable.
C6-C7-N1-N2Rotation around the C-N bond of the hydrazinylmethyl groupMultiple low-energy conformations are expected due to the flexibility of this linker.
C7-N1-N2-HConformation of the terminal hydrazine (B178648) groupThe orientation will be influenced by potential intramolecular hydrogen bonding and solvent interactions.

Note: This table represents a hypothetical outcome of MD simulations and is intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR modeling would be a crucial step in the rational design of new derivatives with enhanced biological activity. nih.gov

A QSAR study typically involves the following steps:

Data Set Selection: A series of derivatives of this compound with experimentally determined biological activities (e.g., IC50 values) would be required. nih.gov

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, 2D autocorrelations, and connectivity indices that describe how atoms are connected.

3D Descriptors: Geometrical descriptors, surface area, and volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic descriptors (e.g., dipole moment, partial charges). semanticscholar.org

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity. nih.govsemanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For the design optimization of this compound derivatives, a QSAR model could reveal which structural features are most important for activity. For example, the model might indicate that:

Increasing the lipophilicity of a particular substituent enhances activity.

The presence of a hydrogen bond donor at a specific position is crucial.

The size and shape of a substituent at the 6-position of the pyridazine ring significantly impact potency.

Based on these insights, new derivatives can be designed in silico and their activity predicted by the QSAR model before they are synthesized and tested in the lab, thereby saving time and resources.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
Topological Balaban J indexRelated to the branching and shape of the molecule.
Electronic Dipole MomentInfluences long-range interactions with a biological target.
Thermodynamic Heat of FormationRelates to the stability of the molecule.
Spatial Molecular Surface AreaAffects how the molecule fits into a binding site.
Physicochemical LogPA measure of lipophilicity, important for membrane permeability.

Note: This table lists examples of descriptors that would be relevant in a QSAR study of pyridazine derivatives.

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Mechanistic Insights into Biological Interactions in Vitro Studies

Anticancer Activity in Cell Lines (In Vitro Cytotoxicity)

Selectivity Towards Cancer Cell Lines vs. Normal Cells (In Vitro)

The selective cytotoxicity of therapeutic agents against cancer cells, while sparing normal cells, is a critical objective in anticancer drug development. In vitro studies on various 3,6-disubstituted pyridazine (B1198779) derivatives have demonstrated promising selectivity profiles.

A notable study investigated a series of novel 3,6-disubstituted pyridazines for their anti-proliferative action against human breast cancer cell lines, T-47D and MDA-MB-231, and compared their effects on the non-tumorigenic breast epithelial cell line, MCF-10A. nih.govresearchgate.net The results revealed that while these compounds exhibited moderate to excellent anticancer activity against the breast cancer lines, certain derivatives showed a favorable safety profile. nih.govtandfonline.com Specifically, pyridazine derivatives 11l and 11m displayed good mean tumor selectivity index (S.I.) values of 13.7 and 16.1, respectively, indicating a higher potency against tumor cells compared to normal breast cells. nih.govresearchgate.netfigshare.comresearchgate.net The IC₅₀ values for these compounds against the cancer cell lines ranged from submicromolar to low micromolar concentrations. For instance, compound 11m was identified as a potent inhibitor of T-47D and MDA-MB-231 cell growth, with IC₅₀ values of 0.43 µM and 0.99 µM, respectively. nih.govtandfonline.comresearchgate.net

Another study highlighted that certain pyridazine derivatives showed significant cytotoxic effects against liver carcinoma (Huh-7) and colon carcinoma (HCT-116) cell lines while exhibiting low cellular cytotoxicity against the normal human lung fibroblast cell line WI-38. researchgate.net Similarly, quinoline (B57606) hydrazide analogues demonstrated significant selectivity, being considerably less toxic to normal lung fibroblast cells (MRC-5 and WI-38) compared to neuroblastoma cells. mdpi.com This inherent selectivity underscores the therapeutic potential of the pyridazine scaffold in developing safer anticancer agents. nih.gov

Table 1: Cytotoxicity and Selectivity Index of Key Pyridazine Derivatives

CompoundCell LineIC₅₀ (µM)Selectivity Index (S.I.) vs. MCF-10A
11mT-47D (Breast Cancer)0.43 ± 0.0116.1
MDA-MB-231 (Breast Cancer)0.99 ± 0.03
11lT-47D (Breast Cancer)1.57 ± 0.0513.7
MDA-MB-231 (Breast Cancer)2.11 ± 0.07
Data sourced from a study on 3,6-disubstituted pyridazines. nih.gov

Enzyme Inhibition and Modulation Studies (In Vitro)

The biological activities of 3-Chloro-6-(hydrazinylmethyl)pyridazine derivatives are often rooted in their ability to inhibit specific enzymes involved in disease pathology.

Cyclooxygenase (COX) Inhibition Profiling

The pyridazine scaffold is a well-established pharmacophore for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX, which exists in two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme upregulated during inflammation. tandfonline.com

Several studies have synthesized and evaluated pyridazine derivatives for their COX inhibitory potential. A series of new pyridazine and pyridazinone derivatives were tested for their ability to inhibit human COX-1 and COX-2 enzymes. nih.gov Compounds 3d , 3e , and 4e emerged as potent and selective COX-2 inhibitors with IC₅₀ values of 0.425 µM, 0.519 µM, and 0.356 µM, respectively, which are comparable to the reference drug celecoxib (B62257). nih.gov Another study reported pyridazine derivatives 4c and 6b as potent COX-2 inhibitors with IC₅₀ values of 0.26 µM and 0.18 µM, respectively. figshare.com Notably, compound 6b demonstrated a selectivity index (SI) of 6.33, indicating a strong preference for COX-2 over COX-1. figshare.com Similarly, other research has identified pyridazinone derivatives like 3g with a high selectivity index (SI = 11.51) for COX-2, comparable to celecoxib (SI = 11.78), and significantly more potent than indomethacin. acs.org

Table 2: In Vitro COX Inhibition Data for Pyridazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
3d>1000.425>235 nih.gov
3e>1000.519>192 nih.gov
4e>1000.356>280 nih.gov
4c-0.26- figshare.com
6b1.140.186.33 figshare.com
3g0.5040.043811.51 acs.org
Celecoxib0.8660.073511.78 acs.org
Indomethacin0.0730.7390.10 acs.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. researchgate.netresearchgate.net Pyridazine and its derivatives have been explored as potential cholinesterase inhibitors.

A series of 6-substituted-3(2H)-pyridazinone derivatives incorporating hydrazone moieties were synthesized and evaluated for their inhibitory effects on AChE and BChE. nih.gov These studies highlight that the pyridazine scaffold can be a foundation for developing dual inhibitors of both enzymes. nih.gov For example, a novel hybrid compound, Compound 5 , emerged as a potent dual inhibitor with IC₅₀ values of 0.26 µM for AChE and 0.19 µM for BChE, outperforming the standard drug rivastigmine. nih.gov Other research on 2-chloro-3-hydrazinopyrazine derivatives also demonstrated strong AChE inhibitory effects, with compounds CHP4 and CHP5 showing IC₅₀ values of 3.76 µM and 4.2 µM, respectively. researchgate.net Benzohydrazide derivatives have also been reported as dual inhibitors of AChE and BChE, with IC₅₀ values in the micromolar range. nih.govresearchgate.net

Table 3: In Vitro Cholinesterase Inhibition Data for Pyridazine and Related Derivatives

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
Compound 5 (Pyridyl-Pyridazine Hybrid)0.260.19 nih.gov
CHP4 (Hydrazinopyrazine derivative)3.76- researchgate.net
CHP5 (Hydrazinopyrazine derivative)4.2- researchgate.net
Donepezil0.53- researchgate.net
Rivastigmine-- nih.govnih.gov

Other Relevant Enzyme Targets and Their Mechanisms

Beyond COX and cholinesterases, derivatives of the pyridazine scaffold have been shown to interact with other critical enzyme targets implicated in cancer progression.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. An in silico study first suggested CDK2 as a probable target for a series of 3,6-disubstituted pyridazines, which was then confirmed through in vitro enzymatic assays. nih.govfigshare.com Four pyridazine derivatives (11e , 11h , 11l , and 11m ) demonstrated good inhibitory activity against CDK2, with IC₅₀ values of 151, 43.8, 55.6, and 20.1 nM, respectively. nih.govresearchgate.netfigshare.com The most potent of these, compound 11m , which also showed excellent anti-proliferative activity, highlighted the potential of this chemical class as CDK2 inhibitors. nih.govfigshare.com

c-Jun N-terminal Kinase 1 (JNK1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, including apoptosis and inflammation. Its role in cancer is complex, but JNK inhibition is being explored as a therapeutic avenue. A series of novel 3,6-disubstituted pyridazine derivatives were designed based on scaffold hopping of known JNK1 inhibitors. acs.org The most active compound, 9e , was found to downregulate the gene expression of JNK1 in a solid tumor model, confirming that the pyridazine scaffold can be effectively utilized to target this kinase. acs.org

Table 4: Inhibition of Other Enzyme Targets by Pyridazine Derivatives

CompoundEnzyme TargetIC₅₀ (nM)Reference
11eCDK2151 ± 6.16 nih.gov
11h43.8 ± 1.79 nih.gov
11l55.6 ± 2.27 nih.gov
11m20.1 ± 0.82 nih.gov

Anti-inflammatory and Other Biological Activities (In Vitro Models)

The anti-inflammatory properties of pyridazine derivatives have been extensively documented in various in vitro models, often correlating with their COX-2 inhibitory activity. These compounds have been shown to modulate the production of key pro-inflammatory mediators.

In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a standard model for inflammation, several pyridazine derivatives demonstrated significant anti-inflammatory effects. nih.gov The most active compounds were able to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.gov For instance, compound 3d was identified as the most potent inhibitor of NO production. nih.gov Furthermore, compounds 3d and 3e showed promising inhibitory activity against the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), as well as prostaglandin (B15479496) E2 (PGE2). nih.gov This broad-spectrum inhibition of inflammatory mediators suggests that pyridazine derivatives hold promise for the development of new anti-inflammatory agents. nih.govacs.org

Beyond anti-inflammatory action, the core structure of 3-chloro-6-hydrazinylpyridazine has been used to synthesize derivatives with a range of other potential biological activities, including antimicrobial and insecticidal properties.

Advanced Applications Beyond Biological Systems

Corrosion Inhibition Mechanisms

The protection of metals from environmental degradation is a critical industrial challenge. Pyridazine (B1198779) derivatives have emerged as effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.net Their efficacy stems from their ability to form a protective barrier on the metal surface, mitigating the corrosive action of the environment.

The primary mechanism of corrosion inhibition by pyridazine compounds is through adsorption onto the metal surface. researchgate.nettandfonline.com The pyridazine molecule, rich in heteroatoms (nitrogen) and π-electrons, can interact with the vacant d-orbitals of metal atoms, such as iron. This interaction can be classified as physisorption, involving electrostatic forces between the charged molecule and the metal, or chemisorption, which involves the formation of coordinate bonds through electron sharing. researchgate.net

Studies on various pyridazine derivatives show that their adsorption behavior often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netacs.orgacs.org The strength and nature of this adsorption are influenced by the electronic structure of the molecule. For instance, the presence of electron-donating or withdrawing groups on the pyridazine ring can significantly alter the electron density on the molecule, thereby affecting its interaction with the metal surface. acs.org Monte Carlo simulations have supported these findings, indicating a strong affinity of pyridazine derivatives for metal surfaces, leading to the formation of a stable, protective layer. tandfonline.com

Inhibitor CompoundMetalMediumInhibition Efficiency (%)Adsorption Isotherm
PZ-ylMild Steel1 M HCl94Langmuir
PZ-oxyMild Steel1 M HCl96Langmuir
AMPPTMild Steel1 M HCl96.3Langmuir
DTPC1018 Steel1.0 M HCl91.7Langmuir

The adsorption of pyridazine derivatives leads to the formation of a thin, protective film on the metal. tandfonline.com This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com The effectiveness of this film is enhanced by the hydrophobic nature of the organic molecule, which repels water and other corrosive agents. researchgate.net

Surface analysis techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) have confirmed the presence of these protective layers. tandfonline.comresearchgate.net The formation of this film modifies the metal's surface, reducing its susceptibility to both anodic dissolution and cathodic hydrogen evolution, making many pyridazine derivatives mixed-type inhibitors. researchgate.netacs.org The durability and efficacy of this protective film are enhanced by the extensive conjugation of π-electrons within the pyridazine structure. researchgate.net

Applications in Organic Optoelectronics and Semiconducting Materials

The unique electronic properties of the pyridazine ring make it an attractive component for materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. frontiersin.org Its electron-deficient nature allows it to function as an effective electron-acceptor moiety in the design of advanced organic semiconductors. mdpi.com

Pyridazine derivatives have been successfully incorporated into OLEDs, both as host materials and as emitters. frontiersin.orgresearchgate.net In the context of emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), the pyridazine core acts as an electron acceptor. When combined with suitable electron-donating units, this donor-acceptor structure can lead to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. frontiersin.org This small gap is crucial for efficient reverse intersystem crossing (rISC), a process that allows the harvesting of non-emissive triplet excitons to enhance the device's internal quantum efficiency. acs.org

For example, a TADF emitter combining a pyridazine acceptor with phenoxazine (B87303) donor units has demonstrated a high rISC rate and achieved an external quantum efficiency (EQE) of over 5.8% in an OLED device. frontiersin.orgresearchgate.net Pyridazine-based compounds have also been explored as host materials for phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to the phosphorescent guest emitter. frontiersin.org

Pyridazine-Based EmitterDonor MoietyΦPL (%)ΔEST (meV)Max EQE (%)
dPXZMePydzPhenoxazine10.986>5.8
pDTCz-DPmSdi-tert-butyl-9H-carbazole>68<16014
pDTCz-DPzSdi-tert-butyl-9H-carbazole>68<16018

The photophysical properties of pyridazine derivatives are central to their function in optoelectronic devices. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine charge injection and transport properties. researchgate.net The electron-deficient nature of the pyridazine ring helps to lower the LUMO energy level, facilitating electron injection. frontiersin.org

The design of donor-acceptor molecules using pyridazine allows for the tuning of their emission color and efficiency. mdpi.com However, some thienylpyridazine derivatives have shown weak emissive properties, with low quantum yields, which may be due to quenching effects. mdpi.com The development of efficient charge transport materials is essential for high-performance OLEDs. Pyrazoline derivatives, which are structurally related to the hydrazinyl moiety of the title compound, have been investigated as hole transport materials, exhibiting good thermal stability and suitable HOMO energy levels for device applications. researchgate.net Theoretical studies, such as those based on Density Functional Theory (DFT), are often employed to predict and understand the electronic and transport properties of these materials. nih.govresearchgate.net

Agrochemical Applications (e.g., Plant Growth Regulation)

The pyridazine scaffold is a privileged structure in agrochemistry, forming the basis for a variety of herbicides, fungicides, and insecticides. wikipedia.org More recently, pyridazine derivatives have been investigated for their role as plant growth regulators and plant activators. nih.gov

Plant activators are compounds that induce the plant's own defense mechanisms against pathogens, offering an eco-friendly alternative to traditional pesticides. nih.gov Certain 3(2H)-pyridazinone derivatives have been identified as promising plant activators, showing efficacy in protecting crops by triggering their systemic acquired resistance. nih.gov These compounds are effective in vivo without exhibiting direct toxicity to the pathogens themselves. nih.gov The use of pyridine (B92270) derivatives, a related class of N-heterocycles, has also been shown to promote growth in various crops, leading to increased chlorophyll (B73375) content and earlier harvest times. google.com While direct studies on 3-Chloro-6-(hydrazinylmethyl)pyridazine for plant growth regulation are not prominent, the broader family of pyridazine and pyridazinone compounds shows significant potential in this agricultural application. nih.gov

Ligand Applications in Heterogeneous Catalysis

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature due to the presence of two adjacent nitrogen atoms, make it an intriguing component in the design of ligands for catalysis. nih.gov While specific research on the catalytic applications of this compound is not extensively documented, the broader class of pyridazine derivatives has demonstrated significant potential in coordinating with metal centers to form effective homogeneous and heterogeneous catalysts. researchgate.netnih.gov The dual nitrogen atoms can act as robust hydrogen bond acceptors or as coordination sites for metal ions, influencing the electronic environment and stability of the catalytic center. nih.gov

The incorporation of pyridazine moieties into ligand architecture allows for the fine-tuning of the catalyst's electronic and steric properties. These ligands can chelate to a variety of transition metals, including palladium, ruthenium, copper, cobalt, and nickel, to create complexes with diverse catalytic activities. researchgate.netacs.orgrsc.orgacs.org The pyridazine ring's ability to participate in π-π stacking interactions can also contribute to the stability of the catalyst-substrate complex. nih.gov

Research into pyridazine-based ligands has revealed their utility in a range of catalytic transformations. For instance, copper complexes incorporating dipyridyl-pyridazine ligands supported on periodic mesoporous organosilica have been developed as efficient heterogeneous catalysts for the epoxidation of styrene (B11656). rsc.org In these systems, the pyridazine ligand is crucial for anchoring the active copper species and modulating its catalytic performance. rsc.org

Furthermore, dinuclear ruthenium(II) complexes featuring N-heterocyclic carbene ligands based on a pyridazine framework have shown excellent activity in the oxidation of alkenes to diketones. acs.org In such complexes, the pyridazine unit acts as a bridge between the two metal centers, facilitating cooperative catalytic effects. acs.org The inherent polarity and potential for strong metal coordination make pyridazine derivatives, by extension, promising candidates for the development of novel heterogeneous catalysts. nih.gov

The functional groups attached to the pyridazine ring play a critical role in determining the ligand's coordination behavior and the resulting catalyst's activity and selectivity. The chloro and hydrazinylmethyl substituents on this compound, for example, could offer additional coordination sites or be modified to tune the ligand's electronic properties, thereby influencing the performance of a potential catalyst.

Detailed research findings on the application of pyridazine-based ligands in heterogeneous catalysis are summarized in the table below, illustrating the versatility of this class of compounds in facilitating a variety of chemical transformations.

Catalyst/Ligand SystemMetal CenterCatalytic ReactionKey Findings
Copper-complexed dipyridyl-pyridazine on mesoporous organosilicaCopperStyrene EpoxidationHigh styrene conversion (86.0%) and notable selectivity for styrene oxide (41.9%). rsc.org
Dinuclear Ru(II)-N-heterocyclic carbene complex with a pyridazine bridgeRutheniumOxidation of Alkenes to DiketonesExhibited excellent catalytic activity for the transformation. acs.org
Complexes with pyridyl hydrazone substituted pyridazine ligandsCobalt(II), Nickel(II), Copper(II)Allylic and Benzylic C-H ActivationCopper(II) complexes showed superior activity, particularly in acetonitrile. researchgate.net
Palladium(II) complexes with pyridine derivative ligandsPalladiumSuzuki–Miyaura and Heck Cross-CouplingThe majority of the catalyst precursors provided the cross-coupling product in excellent yields (>90%). acs.org

Future Research Trajectories and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient, scalable, and environmentally benign synthetic routes to 3-Chloro-6-(hydrazinylmethyl)pyridazine is a primary challenge. Current methodologies for similar pyridazine (B1198779) structures often rely on multi-step processes that may suffer from moderate yields or harsh reaction conditions. Future research should focus on pioneering more direct and efficient synthetic strategies.

One potential avenue involves a two-step approach starting from the commercially available 3,6-dichloropyridazine (B152260). The first step would be a selective mono-substitution with a suitable methylating agent followed by reaction with hydrazine (B178648). However, controlling the selectivity and preventing side reactions presents a significant challenge.

An alternative and more direct approach could involve the reaction of 3-chloro-6-methylpyridazine (B130396) with a hydrazinating agent under novel catalytic conditions. The development of catalysts that can selectively activate the methyl group for substitution without affecting the sensitive pyridazine ring is a key area for exploration. Inverse electron demand Diels-Alder reactions have also been shown as an effective one-step synthesis for some pyridazine-based compounds, and exploring this route could yield high-purity products. researchgate.net

Future research should aim to improve reaction parameters such as temperature, solvent systems, and catalyst loading to maximize yield and purity. google.com The table below outlines potential synthetic pathways that warrant investigation.

Proposed Synthetic Route Starting Materials Key Transformation Primary Research Challenge
Route A: Stepwise Substitution3,6-Dichloropyridazine, Formaldehyde/reducing agent, HydrazineGrignard or Wittig reaction followed by nucleophilic substitutionAchieving mono-substitution selectivity; purification from di-substituted byproducts.
Route B: Direct Hydrazination3-Chloro-6-methylpyridazine, Hydrazine hydrate (B1144303)Direct nucleophilic substitution at the methyl positionActivation of the methyl group; preventing ring-opening or other side reactions.
Route C: Functional Group Interconversion3-Chloro-6-(hydroxymethyl)pyridazineAppel reaction followed by hydrazinolysisMild conversion of the alcohol to a leaving group without degrading the heterocycle.

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The unique combination of a reactive chloro substituent, a nucleophilic hydrazinyl group, and an electron-deficient pyridazine ring suggests that this compound possesses a rich and largely unexplored reactive landscape. The hydrazinyl moiety is a well-known precursor for forming hydrazones and for constructing fused heterocyclic systems. nih.govnih.govnih.gov

Future investigations should focus on the following areas:

Condensation Reactions: The reactivity of the terminal hydrazinyl group with various aldehydes and ketones could lead to a library of novel Schiff bases and hydrazones. These derivatives could be valuable for further synthetic transformations or biological screening.

Cyclization Reactions: The hydrazinylmethyl group, in concert with the chloro-substituent, offers the potential for intramolecular cyclization to form novel fused pyridazine systems, such as imidazo[1,2-b]pyridazines or triazolo-pyridazines. nih.govgoogle.com

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridazine ring is susceptible to displacement by various nucleophiles (e.g., amines, thiols, azoles). nih.govnih.gov Exploring these reactions could yield a diverse array of 6-(hydrazinylmethyl)pyridazine derivatives with tailored electronic and steric properties.

Metal-Catalyzed Cross-Coupling: The chloro-substituent could serve as a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of complex carbon and heteroatom-based substituents.

Refined Computational Models for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before undertaking extensive laboratory work. While crystallographic data exists for related structures like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine nih.govresearchgate.net, specific models for the title compound are lacking.

Future research should focus on developing robust computational models using methods such as Density Functional Theory (DFT). These models could:

Predict Molecular Geometry: Determine the preferred conformations, bond lengths, and bond angles, including the planarity of the pyridazine ring relative to the side chain. In similar molecules, the pyridazine unit is largely planar. nih.govresearchgate.net

Elucidate Electronic Structure: Map the electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential to identify sites of electrophilicity and nucleophilicity, thereby predicting reactivity.

Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds.

Model Reaction Mechanisms: Investigate the transition states and energy profiles of potential reactions to guide the development of optimized synthetic conditions.

The table below details key parameters for future computational studies.

Computational Method Basis Set Property to Investigate Objective
Density Functional Theory (DFT)6-311++G(d,p)Ground state geometry, vibrational frequenciesPredict stable conformers and IR spectra for characterization.
Time-Dependent DFT (TD-DFT)B3LYP/6-31G(d)Electronic transitions, UV-Vis spectraCorrelate electronic structure with spectroscopic properties.
Natural Bond Orbital (NBO) AnalysisMP2/aug-cc-pVTZAtomic charges, orbital interactionsQuantify reactivity at the chloro and hydrazinyl sites.

Identification of Novel Biological Targets and Mechanistic Elucidation (In Vitro)

The pyridazine scaffold is a privileged structure in medicinal chemistry, found in drugs with a range of activities. nih.gov Derivatives are known to possess anticancer, antiviral, and enzyme-inhibitory properties. nih.govnih.gov The combination of the pyridazine core, a halogen atom, and a reactive hydrazine-derived functional group in this compound makes it a compelling candidate for biological screening.

Future in vitro research should be directed towards:

Broad-Spectrum Screening: Evaluating the compound against diverse panels of cancer cell lines and microbial strains to identify potential antiproliferative or antimicrobial activity.

Enzyme Inhibition Assays: Screening against specific enzyme families known to be modulated by pyridazine derivatives, such as Cyclin-Dependent Kinases (CDKs) nih.gov, tyrosine kinases, and monoamine oxidases nih.gov. The robust hydrogen-bonding capacity of the pyridazine nitrogen atoms is crucial for such interactions. nih.gov

Antiviral Evaluation: Testing for activity against a range of viruses, particularly given that related pyridazines have shown promise against Hepatitis A Virus (HAV). nih.gov

Mechanistic Studies: For any identified "hits," subsequent in vitro studies would be essential to elucidate the mechanism of action, for example, through cell cycle analysis or apoptosis assays. nih.gov

Synergistic Applications in Multi-Functional Materials Science

The inherent properties of the pyridazine ring—specifically its significant dipole moment and dual hydrogen-bond accepting capability—make it an attractive building block for advanced materials. nih.gov The structure of this compound offers multiple points for modification, suggesting its potential use as a versatile synthon in materials science.

Future research trajectories in this area could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two adjacent nitrogen atoms of the pyridazine ring and the terminal hydrazinyl group are excellent ligands for coordinating with metal ions. This could enable the self-assembly of novel coordination polymers with interesting magnetic, optical, or porous properties.

Liquid Crystals: By attaching appropriate mesogenic units to the pyridazine core via the chloro or hydrazinylmethyl positions, it may be possible to design novel liquid crystalline materials.

Functional Dyes and Sensors: The electron-deficient nature of the pyridazine ring makes it suitable for creating push-pull chromophores. Modification of the molecule could lead to solvatochromic or electrochromic dyes, or chemosensors that exhibit a colorimetric or fluorescent response upon binding to specific analytes. The crystal structures of similar compounds are stabilized by π–π interactions, a property that is valuable in the design of such materials. nih.gov

Q & A

Basic: What are the established synthetic routes for 3-Chloro-6-(hydrazinylmethyl)pyridazine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives can react with halogenated pyridazines under reflux in ethanol, as demonstrated in the synthesis of structurally similar 3-chloro-6-hydrazinylpyridazine derivatives . Key optimization parameters include:

  • Solvent choice : Ethanol or aqueous mixtures are common due to their ability to dissolve polar intermediates while minimizing side reactions.
  • Reaction time : Reflux durations (e.g., 2–30 minutes to 2 hours) should be adjusted based on TLC monitoring to ensure completion .
  • Stoichiometry : Equimolar ratios of hydrazine derivatives and carbonyl reactants (e.g., ketones or aldehydes) are critical for high yields .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrazine proton environments. For example, hydrazine NH protons appear as broad singlets in DMSO-d6 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, distinguishing between isomers .
  • Infrared (IR) Spectroscopy : Absorbance bands near 3200–3400 cm1^{-1} indicate N–H stretching in the hydrazine moiety .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, as shown in structurally analogous triazolopyridazines .

Advanced: How can computational methods improve the design of reactions involving this compound?

Methodological Answer:
Integrated computational-experimental workflows, such as those developed by ICReDD, leverage quantum chemical calculations and reaction path searches to predict viable synthetic routes . For example:

  • Transition State Analysis : Identify energy barriers for hydrazine-mediated cyclization or substitution reactions.
  • Solvent Effects : Density Functional Theory (DFT) simulations model solvent polarity impacts on reaction kinetics.
  • Machine Learning : Train models on existing pyridazine reaction datasets to prioritize experimental conditions (e.g., catalysts, temperatures) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies often arise from solvent interactions or tautomerism. Strategies include:

  • Variable Solvent NMR : Compare spectra in DMSO-d6 versus CDCl3 to assess hydrogen bonding effects on NH protons .
  • Isotopic Labeling : Use 15^15N-labeled hydrazine derivatives to clarify ambiguous peaks in crowded spectral regions.
  • Cross-Validation : Correlate IR data (e.g., C=N stretches near 1600 cm1^{-1}) with 13^13C NMR carbonyl signals .

Advanced: What strategies enhance the reactivity of the hydrazinylmethyl group in heterocycle formation?

Methodological Answer:
The hydrazinyl group participates in cyclocondensation and Schiff base formation. Key approaches:

  • Acid Catalysis : Acetic acid accelerates imine formation with ketones/aldehydes, as seen in synthesizing triazolopyridazines .
  • Microwave-Assisted Synthesis : Reduces reaction times for thermally driven cyclizations (e.g., forming 1,2,4-triazoles) .
  • Protecting Groups : Temporarily shield the hydrazine NH to direct reactivity toward specific positions, minimizing side products .

Advanced: How can X-ray crystallography validate synthetic products and resolve structural ambiguities?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example:

  • Torsional Angles : Determine planarity of the pyridazine ring and hydrazine substituents, critical for assessing conjugation .
  • Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···Cl) that influence crystallinity and stability .
  • Validation of Stereochemistry : Resolve E/Z isomerism in hydrazone derivatives by analyzing dihedral angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.